0990CL is synthesized through a series of chemical reactions involving precursors that are typically found in laboratory settings. Its classification may fall under categories such as heterocycles or functionalized organic compounds, depending on its specific molecular structure and functional groups. The precise classification can vary based on its application and the context in which it is studied.
The synthesis of 0990CL involves multiple steps, which can include:
For example, one potential synthetic route could involve a multi-step process where an initial electrophilic substitution reaction is followed by a condensation reaction to form the final product.
The molecular structure of 0990CL can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A detailed structural analysis would reveal how these elements contribute to the compound's properties.
0990CL is likely to participate in various chemical reactions, including:
These reactions can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts. Understanding these reactions helps predict the behavior of 0990CL under different conditions.
The mechanism of action for 0990CL would depend on its specific application, particularly if it is being studied for pharmacological effects.
Detailed studies using techniques like enzyme assays or receptor binding studies would elucidate its mechanism of action.
The physical and chemical properties of 0990CL are crucial for understanding its behavior in various environments:
Data from experiments would provide quantitative values for these properties.
The applications of 0990CL span several fields:
Research into these applications continues to evolve, highlighting the importance of compounds like 0990CL in advancing scientific knowledge and technology.
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, historically leveraged for their versatile pharmacological profiles. This nitrogen-containing heterocyclic structure provides a stable platform for selective interactions with diverse biological targets. Notably, quinazoline-based compounds have been successfully developed as inhibitors for enzymes like tyrosine kinases, dihydrofolate reductase, and more recently, poly(ADP-ribose) polymerases (PARPs). The inherent molecular rigidity of the quinazoline core facilitates precise spatial positioning of functional groups, enabling high-affinity target engagement. In PARP inhibitor development, strategic substitutions at the C-2, C-4, and C-7 positions of the quinazoline scaffold have yielded compounds with exceptional isoform selectivity, demonstrating the scaffold's adaptability for targeting nucleotide-binding domains [7]. This historical success established a foundational chemical rationale for exploring quinazoline derivatives in novel target spaces, including G-protein modulation.
Table 1: Evolution of Quinazoline-Based Therapeutics
Therapeutic Area | Target | Key Structural Features | Clinical Impact |
---|---|---|---|
Oncology | EGFR Kinase | C-4 anilino, C-6/7 alkoxy | FDA-approved agents (e.g., Gefitinib) |
Antibacterials | DHFR | C-2,4-diamino substitutions | Potent antifolates |
PARP Inhibition | PARP4 | C-8 halogen substitutions (e.g., iodine) | Enhanced selectivity [7] |
G-protein Modulation | Gαi | C-2,4-diamino with hydrophobic extensions | Novel mechanistic class |
The discovery of 0990CL (chemical name: 4-[(2,4-Diaminoquinazolin-7-yl)amino]phenol) emerged from a sophisticated structure-based strategy targeting the GDP-bound conformation of Gαi subunits. Computational modeling revealed that the quinazoline core could mimic key interactions of endogenous regulators like the GPR domain of RGS14, which stabilizes Gαi-GDP through ternary interactions with a hydrophobic patch on Gαi, the guanine nucleotide, and Mg²⁺ ions [3]. Molecular docking against the Gαi1-GDP crystal structure (PDB: 2OM2) prioritized quinazoline analogs capable of simultaneous interaction with two critical regions: 1) the nucleotide-binding pocket (via H-bonding with GDP phosphates), and 2) a hydrophobic cleft adjacent to the switch II region. This bifunctional engagement was engineered to sterically hinder GDP release—the rate-limiting step in Gαi activation [3].
Structure-activity relationship (SAR) optimization focused on C-7 and C-2 substitutions. Bulky hydrophobic groups at C-7 (e.g., phenylaminopropoxy) enhanced binding affinity by occupying a lipophilic subpocket, while C-2 amino groups maintained critical H-bonding with GDP. The final candidate, 0990CL (CAS 511514-03-7), exhibited a calculated binding energy of -9.8 kcal/mol to Gαi1-GDP, substantially lower than its affinity for Gαq-GDP (-5.2 kcal/mol), predicting subunit selectivity [3].
0990CL’s mechanism was rigorously validated in cellular models of GPCR signaling, particularly focusing on the α2-adrenoceptor (α2AR)-Gαi-cAMP axis. In HEK293 GloSensor cells, pretreatment with 0990CL (100 nM–1 μM) dose-dependently reversed UK14304 (α2AR agonist)-mediated suppression of forskolin-induced cAMP accumulation. At 100 nM, 0990CL restored 31% of cAMP levels, reaching near-complete restoration (92%) at 1 μM [1] [3]. This effect directly correlated with Gαi inhibition, as measured by [³⁵S]GTPγS exchange assays where 0990CL reduced GTPγS binding to Gαi by 72% at 30 μM, confirming blockade of nucleotide exchange [3].
Selectivity profiling demonstrated functional specificity for Gαi over other subunits:
Endogenous guanine nucleotide dissociation inhibitors (GDIs) like AGS3 and RGS14 regulate Gαi via GPR/GoLoco domains, which stabilize the Gαi-GDP state and prevent Gβγ reassociation. While physiologically relevant, their utility as pharmacological templates is limited by poor cell permeability and multi-domain signaling effects. 0990CL was benchmarked against the engineered cell-penetrant TAT-GPR peptide, a 28-mer mimicking the GPR consensus motif (EE-FF-LL-Q-RMDDQR) [3].
Table 2: 0990CL vs. Endogenous and Engineered Gαi Inhibitors
Parameter | TAT-GPR Peptide | 0990CL | AGS3/RGS14 |
---|---|---|---|
Molecular Weight | ~3.5 kDa | 343.42 Da | 70-200 kDa |
Cell Permeability | Moderate (TAT-dependent) | High (LogP >3.5) | Low |
Mechanism | Ternary complex with Gαi-GDP | Direct Gαi-GDP stabilization | Ternary complex |
α2AR-cAMP IC₅₀ | 50 nM | 100 nM | Not applicable (intracellular) |
Gαi/Gαq Selectivity | >100-fold | >3.8-fold (functional) | Gαi-specific |
Therapeutic Applicability | Limited (peptide limitations) | High (small molecule) | None |
TAT-GPR completely suppressed α2AR-mediated cAMP inhibition at 100 nM but required covalent TAT conjugation for cellular delivery, which complicates pharmacokinetics [3]. In contrast, 0990CL achieved comparable efficacy (IC₅₀ ≈ 100 nM) as a monomeric small molecule without membrane-disruptive properties. Crucially, 0990CL circumvented compensatory adaptations seen with pertussis toxin (PTX), which requires 18-hour pre-treatment and induces Gαi upregulation. This allows acute, reversible inhibition of Gαi signaling—a key advantage for investigating dynamic GPCR responses [1] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7